Cas no 540771-32-2 (4-(5,6-Dihydro-4H-1,3-thiazin-2-yl)aminophenol)

4-(5,6-Dihydro-4H-1,3-thiazin-2-yl)aminophenol is a heterocyclic compound featuring a thiazine ring linked to an aminophenol moiety. Its unique structure imparts potential reactivity and binding properties, making it valuable in pharmaceutical and agrochemical research. The thiazine core contributes to stability and versatility, while the aminophenol group enhances solubility and functionalization potential. This compound is particularly useful as an intermediate in synthesizing bioactive molecules, including antimicrobial and antitumor agents. Its balanced lipophilicity and hydrogen-bonding capacity improve bioavailability in drug development. Researchers favor it for its synthetic adaptability and compatibility with diverse reaction conditions, supporting efficient derivatization for targeted applications.
4-(5,6-Dihydro-4H-1,3-thiazin-2-yl)aminophenol structure
540771-32-2 structure
Product Name:4-(5,6-Dihydro-4H-1,3-thiazin-2-yl)aminophenol
CAS No:540771-32-2
MF:C10H12N2OS
MW:208.280080795288
CID:3029139
PubChem ID:7304401
Update Time:2025-05-20

4-(5,6-Dihydro-4H-1,3-thiazin-2-yl)aminophenol Chemical and Physical Properties

Names and Identifiers

    • 4-(5,6-DIHYDRO-4H-[1,3]THIAZIN-2-YLAMINO)-PHENOL
    • Phenol, 4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-
    • 540771-32-2
    • ES-2410
    • AKOS016402787
    • STL265363
    • 4-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-phenol
    • 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol
    • 4-(5,6-Dihydro-4H-1,3-thiazin-2-yl)aminophenol
    • Inchi: 1S/C10H12N2OS/c13-9-4-2-8(3-5-9)12-10-11-6-1-7-14-10/h2-5,13H,1,6-7H2,(H,11,12)
    • InChI Key: XUSMEDXRDDDMJP-UHFFFAOYSA-N
    • SMILES: S1C(NC2C=CC(=CC=2)O)=NCCC1

Computed Properties

  • Exact Mass: 208.06703418g/mol
  • Monoisotopic Mass: 208.06703418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 69.9Ų

4-(5,6-Dihydro-4H-1,3-thiazin-2-yl)aminophenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D451738-10mg
4-​[(5,​6-​Dihydro-​4H-​1,​3-​thiazin-​2-​yl)​amino]phenol
540771-32-2
10mg
$64.00 2023-05-18
TRC
D451738-50mg
4-​[(5,​6-​Dihydro-​4H-​1,​3-​thiazin-​2-​yl)​amino]phenol
540771-32-2
50mg
$144.00 2023-05-18
TRC
D451738-100mg
4-​[(5,​6-​Dihydro-​4H-​1,​3-​thiazin-​2-​yl)​amino]phenol
540771-32-2
100mg
$230.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618466-1g
4-((5,6-Dihydro-4H-1,3-thiazin-2-yl)amino)phenol
540771-32-2 98%
1g
¥3262.00 2024-05-09

Additional information on 4-(5,6-Dihydro-4H-1,3-thiazin-2-yl)aminophenol

Comprehensive Overview of 4-(5,6-Dihydro-4H-1,3-thiazin-2-yl)aminophenol (CAS No. 540771-32-2): Properties, Applications, and Research Insights

4-(5,6-Dihydro-4H-1,3-thiazin-2-yl)aminophenol (CAS No. 540771-32-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. The compound belongs to the thiazine derivatives family, which is known for its diverse biological activities. Researchers are particularly interested in its potential as a scaffold for drug development, given its ability to interact with various biological targets. The presence of both aminophenol and dihydrothiazine moieties enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for heterocyclic compounds like 540771-32-2 has surged, driven by their applications in medicinal chemistry and material science. A common query among scientists is: "What are the key synthetic routes for 4-(5,6-Dihydro-4H-1,3-thiazin-2-yl)aminophenol?" The compound is typically synthesized via condensation reactions involving 2-aminothiazine derivatives and 4-aminophenol, followed by purification using chromatographic techniques. Its molecular weight (approximately 222.28 g/mol) and solubility in polar solvents like DMSO and ethanol further facilitate its use in laboratory settings.

The pharmacological potential of CAS No. 540771-32-2 is a hot topic in academic circles. Studies suggest its derivatives may exhibit anti-inflammatory and antioxidant properties, aligning with the growing interest in neuroprotective agents. For instance, its structural similarity to known thiazine-based inhibitors has prompted investigations into its role in enzyme modulation. Additionally, its stability under physiological conditions makes it a candidate for prodrug design, addressing frequent searches like "How can thiazine derivatives improve drug delivery?"

From an industrial perspective, 540771-32-2 is valued for its role in fine chemical synthesis. Companies specializing in custom synthesis often highlight its utility in producing high-value intermediates for agrochemicals and dyes. The compound’s thermal stability and compatibility with green chemistry protocols (e.g., microwave-assisted reactions) resonate with the push for sustainable manufacturing. This aligns with trending searches such as "Eco-friendly synthesis of thiazine derivatives."

Quality control of 4-(5,6-Dihydro-4H-1,3-thiazin-2-yl)aminophenol relies on advanced analytical techniques like HPLC and NMR spectroscopy. Purity standards (>98%) are critical for research reproducibility, a concern frequently raised in forums discussing CAS No. 540771-32-2. Storage recommendations typically emphasize protection from light and moisture, given the compound’s sensitivity to hydrolysis.

Future research directions for 540771-32-2 may explore its structure-activity relationships (SAR) to optimize bioactivity. Computational modeling, including molecular docking studies, could further elucidate its interactions with biological targets. As interest in personalized medicine grows, this compound’s adaptability to structure modification positions it as a promising candidate for next-generation therapeutics.

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